2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
CAS No.: 150784-50-2
Cat. No.: VC2064840
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150784-50-2 |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3 |
| Standard InChI Key | AJGWCRWPCTVETH-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N |
| Canonical SMILES | CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a piperazine derivative characterized by the presence of an aminophenyl group attached to a methylpiperazine unit via an ethanone bridge. This compound features a unique structural arrangement that combines several pharmacologically relevant moieties in a single molecule.
Structural Components
The compound consists of three main structural elements:
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A 4-aminophenyl group (para-aminophenyl)
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An ethanone (acetyl) linking group
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A 4-methylpiperazine ring system
Physical and Chemical Properties
Based on analysis of related compounds, the anticipated properties of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one are presented in the following table:
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | Approximately 233.31 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Moderately soluble in organic solvents; limited water solubility |
| Melting Point | Estimated 120-150°C |
| Functional Groups | Amine (-NH₂), ketone (C=O), tertiary amine (piperazine) |
Structural Relationships to Known Compounds
Comparison with 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
The target compound bears significant structural similarity to 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CID 20112729), differing primarily in the substituent on the piperazine ring. Where our target compound has a methyl group, this related compound features a pyrimidinyl group . This structural difference likely impacts the compound's receptor binding profile and pharmacological properties.
Comparison with 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Another structurally related compound is 2-(4-Methylpiperazin-1-yl)ethan-1-amine, which shares the 4-methylpiperazine moiety with our target compound but lacks the 4-aminophenyl group and contains an amine terminus instead of a ketone functionality . This compound is commercially available and has been studied for its chemical reactivity and potential biological applications.
Synthesis Pathways
Proposed Synthesis Routes
Based on synthetic methods employed for similar piperazine derivatives, several potential routes for synthesizing 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one can be proposed:
Amide Coupling Approach
This approach would involve the reaction between 4-methylpiperazine and a suitably activated 2-(4-aminophenyl)acetic acid derivative:
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Protection of the amino group in 4-aminophenylacetic acid
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Activation of the carboxylic acid (via acid chloride or using coupling reagents)
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Reaction with 4-methylpiperazine
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Deprotection of the amino group
Reaction Conditions
The synthesis would typically be performed under the following conditions:
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Inert atmosphere (nitrogen or argon)
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Aprotic solvents such as dichloromethane or tetrahydrofuran
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Room temperature to mild heating (20-60°C)
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Use of bases such as triethylamine or N,N-diisopropylethylamine
Chemical Reactivity
Reactive Sites
The compound contains several sites that would exhibit characteristic reactivity:
Amine Reactivity
The primary aromatic amine group is expected to undergo typical reactions including:
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Acylation with acid chlorides or anhydrides
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Reductive alkylation with aldehydes or ketones
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Diazotization with nitrous acid
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Nucleophilic substitution reactions
Piperazine Reactivity
The tertiary amine of the piperazine ring can participate in:
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Alkylation reactions
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Coordination with metal ions
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Acid-base interactions (pKa typically around 8-9)
Spectroscopic Characteristics
Predicted NMR Spectroscopy Features
Based on analysis of similar compounds, the following NMR spectral features would be expected:
¹H NMR
Key signals would likely include:
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Aromatic protons of the aminophenyl group (δ 6.5-7.2 ppm)
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Methylene protons adjacent to the ketone (δ 3.5-3.8 ppm)
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Piperazine ring protons (δ 2.3-3.4 ppm)
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N-methyl protons (δ 2.2-2.4 ppm)
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Primary amine protons (δ 3.5-4.0 ppm, broad signal)
¹³C NMR
Expected carbon signals would include:
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Carbonyl carbon (δ 168-172 ppm)
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Aromatic carbons (δ 115-145 ppm)
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Piperazine carbons (δ 40-55 ppm)
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Methylene carbon adjacent to carbonyl (δ 39-42 ppm)
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N-methyl carbon (δ 45-46 ppm)
Mass Spectrometry
The expected molecular ion peak would be at m/z 233, corresponding to the molecular formula C₁₃H₁₉N₃O. Fragment ions would likely include losses from the piperazine ring and cleavage at the ketone function.
Pharmacological Considerations
Neurotransmitter Receptors
Similar piperazine derivatives have demonstrated activity at:
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Serotonin receptors (particularly 5-HT1A and 5-HT2A)
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Dopamine receptors (D2 and D4 subtypes)
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Adrenergic receptors
Enzyme Inhibition
The compound may exhibit inhibitory activity against:
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Monoamine oxidase (MAO)
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Various kinases implicated in cell signaling
Comparative Analysis with Structural Analogs
Structural Modifications and Effects
The following table compares key structural analogs and highlights the differences from the target compound:
Future Research Directions
Synthesis and Characterization
Priority research areas for this compound include:
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Development of efficient and scalable synthesis methods
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Complete spectroscopic characterization
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Investigation of solid-state properties and polymorphism
Biological Evaluation
Future research should focus on:
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Receptor binding profiles across multiple receptor systems
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In vitro cytotoxicity against various cancer cell lines
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Structure-activity relationship studies with systematic modifications
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
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